1-Methyl-1,3,4,5,6,7-hexahydro-2H-2-benzothiophene-2,2-dione
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Overview
Description
1-Methyl-1,3,4,5,6,7-hexahydro-2H-2-benzothiophene-2,2-dione is a chemical compound with a unique structure that includes a benzothiophene ring system
Preparation Methods
The synthesis of 1-Methyl-1,3,4,5,6,7-hexahydro-2H-2-benzothiophene-2,2-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
1-Methyl-1,3,4,5,6,7-hexahydro-2H-2-benzothiophene-2,2-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biological systems. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,4,5,6,7-hexahydro-2H-2-benzothiophene-2,2-dione involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events.
Comparison with Similar Compounds
1-Methyl-1,3,4,5,6,7-hexahydro-2H-2-benzothiophene-2,2-dione can be compared with other similar compounds, such as 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine and 2H-2,4a-methanonaphthalen-8(5H)-one These compounds share structural similarities but may differ in their chemical properties and applications
Properties
CAS No. |
113618-49-8 |
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Molecular Formula |
C9H14O2S |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
1-methyl-1,3,4,5,6,7-hexahydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C9H14O2S/c1-7-9-5-3-2-4-8(9)6-12(7,10)11/h7H,2-6H2,1H3 |
InChI Key |
NMDNNRJNYXTUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCCC2)CS1(=O)=O |
Origin of Product |
United States |
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